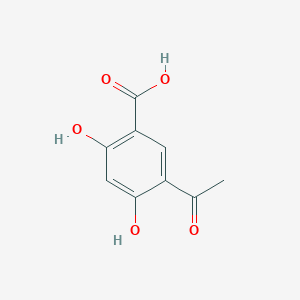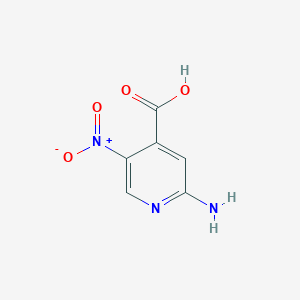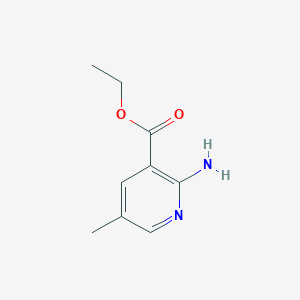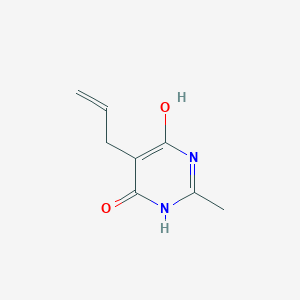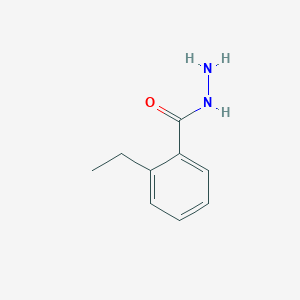
Ethane-13C2
Overview
Description
Ethane-13C2 is a stable isotope of ethane with 99 atom % 13C . It has a linear formula of 13CH3-13CH3 . It is used in various scientific and industrial applications .
Synthesis Analysis
Ethane-13C2 can be synthesized starting with 13C elemental carbon . The 13C carbon is applied for the synthesis of calcium carbide (Ca 13C2), which is subsequently used to generate acetylene – a universal 13C2 unit for atom-economic organic transformations .Molecular Structure Analysis
The molecular structure of Ethane-13C2 is represented by the formula 13CH3-13CH3 . It has a molecular weight of 32.05 .Chemical Reactions Analysis
Ethane-13C2 can undergo various chemical reactions. For instance, it can be used in the formation of esters from carboxylic acids and alcohols in the presence of concentrated sulphuric acid acting as the catalyst .It has an autoignition temperature of 881 °F, a boiling point of -88 °C, and a melting point of -172 °C .
Scientific Research Applications
Microbial Oxidation in Marine Environments
- Ethane-13C2 has been used to study the aerobic bacteria involved in oxidizing gaseous hydrocarbons in marine hydrocarbon seeps. This study revealed novel groups of microbes that contribute to ethane oxidation, offering insights into marine biogeochemical cycles (Redmond, Valentine, & Sessions, 2010).
Bacterial Ethane Formation
- Research on the biological production of ethane in anoxic sediment slurries highlighted the role of ethylated sulfur compounds in ethane formation, expanding our understanding of methanogenic bacteria and their metabolic pathways (Oremland, Whiticar, Strohmaier, & Kiene, 1988).
Chemical Reactions and Isotopic Studies
- Ethane-13C2 is pivotal in studying various chemical reactions, such as methathesis, and in exploring the isotopic distribution in reaction products, providing valuable insights for organic chemistry and materials science (Maury, Lefort, Vidal, Thivolle-Cazat, & Basset, 2010).
Nuclear Magnetic Resonance (NMR) Spectroscopy
- Ethane-13C2 is extensively used in NMR spectroscopy to investigate various molecular properties, contributing significantly to the field of analytical chemistry and molecular physics (Kaski, Lantto, Vaara, & Jokisaari, 1998).
Natural Gas Exploration
- The study of ethane-13C2 in natural gas reservoirs helps in understanding the processes leading to hydrocarbon accumulation, providing crucial data for the energy sector and geosciences (Clog, Lawson, Peterson, Ferreira, Neto, & Eiler, 2018).
Polyhydroxyalkanoate Synthesis
- Research indicates that Methylocystis parvus OBBP can use ethane as a carbon source for synthesizing polyhydroxyalkanoate bioplastics, an important discovery for biotechnology and sustainable materials production (Jaewook, Flanagan, Galega, Waymouth, & Criddle, 2018).
Isotopic Analysis in Environmental Studies
- Ethane-13C2 plays a role in atmospheric studies, like analyzing the stable carbon isotope ratios of ethane in the atmosphere, which has applications in environmental science and climate research (Takuya, Stein, Tsunogai, Kawamura, Nakatsuka, Gamo, & Yoshida, 2011).
Safety And Hazards
properties
IUPAC Name |
(1,2-13C2)ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6/c1-2/h1-2H3/i1+1,2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMSDBZUPAUEDD-ZDOIIHCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13CH3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10482156 | |
| Record name | Ethane-13C2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10482156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
32.055 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethane-13C2 | |
CAS RN |
52026-74-1 | |
| Record name | Ethane-13C2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10482156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethane-13C2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



